
1-(1,3-Dioctadecoxypropan-2-yloxy)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- is a complex organic compound with the molecular formula C57H116O3 and a molecular weight of 849.5 g/mol. This compound is known for its unique structure, which includes three octadecane chains connected by a 1,2,3-propanetriyltris(oxy) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- typically involves the reaction of octadecane with 1,2,3-propanetriol (glycerol) under specific conditions. The reaction is catalyzed by an acid or base, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of catalysts and solvents is optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
Mechanism of Action
The mechanism by which Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis-: Similar in structure but with a different linkage.
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]tris(1-propanol): Another compound with a similar backbone but different functional groups
Uniqueness
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- stands out due to its specific 1,2,3-propanetriyltris(oxy) linkage, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and pharmaceuticals.
Properties
CAS No. |
6076-42-2 |
|---|---|
Molecular Formula |
C57H116O3 |
Molecular Weight |
849.5 g/mol |
IUPAC Name |
1-(2,3-dioctadecoxypropoxy)octadecane |
InChI |
InChI=1S/C57H116O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-57(60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 |
InChI Key |
YEOQJOVGXZYQOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
| 6076-42-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, [2-[ethyl(3-methylphenyl)amino]phenyl]-, ethyl ester](/img/structure/B1617599.png)
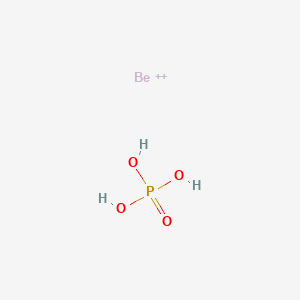
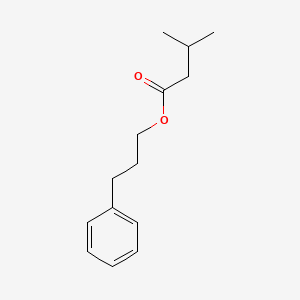
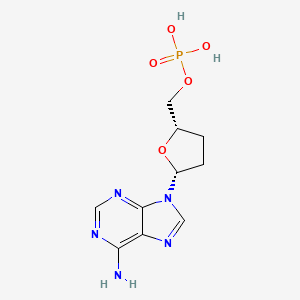
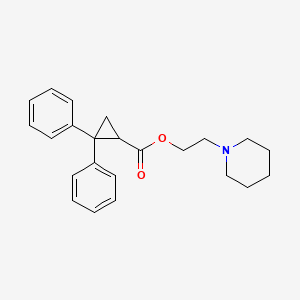

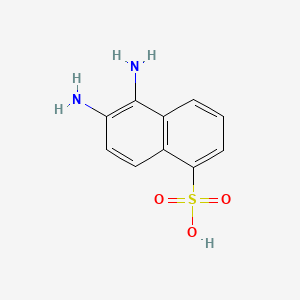

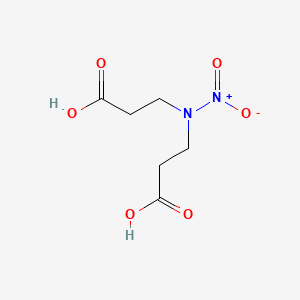


![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)
